Fmoc-Ala-Ala-OH is synthesized from its constituent amino acids, alanine and alanine, which can be derived from natural sources or produced synthetically. The Fmoc protecting group is introduced through a reaction involving Fmoc chloride or related reagents.
Fmoc-Ala-Ala-OH is classified as an Fmoc-protected amino acid derivative. It falls under the broader category of peptide synthesis reagents and is utilized in various biochemical applications, particularly in the development of peptides and proteins.
The synthesis of Fmoc-Ala-Ala-OH typically involves solid-phase peptide synthesis (SPPS) techniques. The general steps include:
The efficiency of the coupling reactions can be influenced by factors such as the choice of coupling reagents, reaction time, and temperature. High-performance liquid chromatography (HPLC) is often employed to monitor the progress of the reactions and to purify the final product.
Fmoc-Ala-Ala-OH has a molecular structure characterized by two alanine residues linked by a peptide bond, with an attached Fmoc group at one end. The general structure can be represented as:
Fmoc-Ala-Ala-OH can participate in various chemical reactions typical for amino acids and peptides:
The removal of the Fmoc group typically involves treatment with a 20% solution of piperidine in dimethylformamide for about 30 minutes at room temperature, ensuring minimal side reactions occur.
The mechanism of action for Fmoc-Ala-Ala-OH primarily revolves around its role in peptide synthesis:
This mechanism allows for precise control over peptide sequences and structures during synthesis, which is critical in developing therapeutically relevant peptides.
Relevant data includes:
Fmoc-Ala-Ala-OH has several applications in scientific research:
Fmoc-Ala-Ala-OH functions as a convergent synthon in Fmoc-SPPS, enabling the simultaneous incorporation of two alanine residues in a single coupling cycle. Unlike monomeric Fmoc-Ala-OH, which extends peptide chains one residue at a time, this dipeptide accelerates synthesis by reducing the total number of deprotection/coupling steps required. The methyl side chains of alanine impart exceptional flexibility and low steric hindrance, facilitating rapid amide bond formation with N-terminal amines on the growing peptide chain [2] [5]. Mechanistically, the dipeptide’s C-terminal carboxylate is activated by reagents like DIC/HOBt, forming an acylating species that reacts with resin-bound amino groups. This bypasses potential stepwise inefficiencies, such as incomplete couplings or aggregation, particularly in sequences prone to β-sheet formation. Pre-attachment of the Fmoc group simplifies real-time monitoring through UV quantification of dibenzofulvene release during piperidine deprotection [2] [7].
The incorporation efficiency of Fmoc-Ala-Ala-OH significantly outperforms bulkier or more stereochemically complex dipeptides. Studies comparing coupling kinetics and crude purity reveal its superiority in multi-step syntheses:
Table 1: Comparative Efficiency of Fmoc-Protected Dipeptides in SPPS
Dipeptide | Relative Coupling Rate | Average Crude Purity | Common Side Products |
---|---|---|---|
Fmoc-Ala-Ala-OH | 1.0 (Reference) | ≥95% | None significant |
Fmoc-Val-Ala-OH | 0.78 | 85–90% | Dehydration products |
Fmoc-Pro-Gly-OH | 0.65 | 75–82% | Racemization |
Fmoc-Phe-Phe-OH | 0.53 | 70–78% | Aggregation-derived deletions |
Fmoc-Arg(Trt)-OH | 0.41 | 60–70% | Guanidinylation by-products |
Data compiled from SPPS trials using Rink amide resin and DIC/Oxyma activation [4] [6]
The compact aliphatic structure of Fmoc-Ala-Ala-OH minimizes steric clashes during resin diffusion, achieving near-quantitative coupling yields (>98%) within 10 minutes. By contrast, Fmoc-Phe-Phe-OH exhibits slower kinetics due to π-stacking interactions, while Fmoc-Arg(Trt)-OH suffers from guanidinyl group interference. Additionally, Fmoc-Ala-Ala-OH serves as a critical component in cathepsin B-cleavable linkers (e.g., Fmoc-Ala-Ala-Asn(Trt)-OH), leveraging its stability during synthesis and precise enzymatic hydrolysis in drug delivery systems [6].
Optimal coupling of Fmoc-Ala-Ala-OH requires carefully tuned solvent systems and activators to balance reactivity and minimize epimerization:
The dipeptide’s absence of chiral centers adjacent to the activated carbonyl inherently reduces epimerization risk during coupling. However, strategic protection remains critical when incorporating it into sequences with aspartimide-prone motifs (e.g., -Asp-Ala-Ala-):
Table 2: Racemization and Side-Reaction Suppression Strategies
Risk Scenario | Mitigation Approach | Residual By-Products |
---|---|---|
Aspartimide formation | Dmb backbone protection | <0.5% β-aspartyl peptides |
Histidine alkylation | Trt side-chain protection | Undetectable |
C-terminal epimerization | DIC/Oxyma activation at 4°C | <0.3% D-isomer |
Aggregation | 20% DMSO co-solvent | >98% main product |
Data from model peptide syntheses analyzed by LC-MS [2] [4] [6]
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2